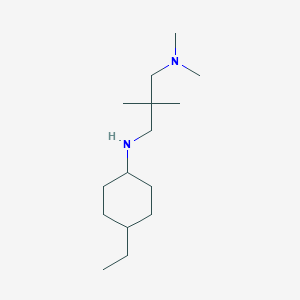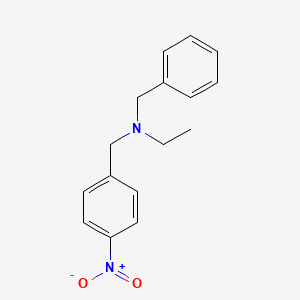
N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide” is a chemical compound that is part of the NBOMe class of drugs . The NBOMe class of drugs contains an N-methoxybenzyl group . These drugs are often used recreationally and are extensions of the 2C family of phenethylamine psychedelics . They are active at extremely low sub-milligram doses .
科学研究应用
Neuropharmacology
SMR000076623: has been studied for its potential effects on the nervous system. It is known to act as an agonist at serotonin 5-HT2A receptors, which are implicated in cognitive and behavioral processes . This makes it a valuable compound for researching neurological disorders and developing treatments that target these pathways.
Analytical Chemistry
In analytical chemistry, SMR000076623 is used to differentiate positional isomers of certain synthetic phenethylamine derivatives, known as NBOMes . These compounds have emerged on the global drug market and are associated with various effects. The ability to differentiate these isomers is crucial for drug testing and forensic analysis.
Oncology
The compound’s derivatives are being evaluated in cancer research, particularly in studies that aim to harness the immune system to target cancer cells more effectively . This research is crucial for developing new therapies that could reduce side effects and improve patient outcomes.
Marine Science and Engineering
While not directly related to SMR000076623 , research on similar compounds with sensory applications, such as whisker sensors, shows potential for marine science and engineering . These sensors can be used for monitoring marine structures, measurement instruments, and enhancing the tactile perception of marine robots.
作用机制
Target of Action
The primary targets of a compound are the proteins or enzymes in the body that the compound interacts with. These could be receptors, ion channels, or enzymes that play a role in cellular processes. The specific targets of SMR000076623 are currently unknown .
Mode of Action
The mode of action refers to how the compound interacts with its targets and the resulting changes that occur in the cell. This could involve the compound binding to its target, inhibiting its function, or enhancing its activity. The specific mode of action of SMR000076623 is currently unknown .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the product of one enzyme acts as the substrate for the next. These pathways are crucial for processes such as metabolism, cell signaling, and cell cycle regulation. The specific biochemical pathways affected by SMR000076623 are currently unknown .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. It influences the duration and intensity of the drug’s pharmacologic action. The specific ADME properties of SMR000076623 and their impact on its bioavailability are currently unknown .
Result of Action
The result of action refers to the molecular and cellular effects of the compound’s action. This could involve changes in cell behavior, gene expression, or cellular signaling. The specific molecular and cellular effects of SMR000076623’s action are currently unknown .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. These factors could include temperature, pH, presence of other molecules, and the specific type of cells or tissues in which the compound is present. The specific environmental factors influencing the action of SMR000076623 are currently unknown .
安全和危害
NBOMe drugs, including “N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide”, carry a number of additional risks compared to other psychedelic drugs like LSD . They have been linked to several hospitalizations and deaths . Their high potency increases the likelihood of individuals overdosing .
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)11-16-15(18)12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOSXXRVZLPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)





![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)